molecular formula C10H8BrN3O3 B2885755 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide CAS No. 1797644-83-7

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2885755
CAS No.: 1797644-83-7
M. Wt: 298.096
InChI Key: YNQNXASWAAHQFJ-UHFFFAOYSA-N
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Description

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a cyanomethyl group, a nitro group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common approach starts with the bromination of a suitable precursor, followed by nitration, and then the introduction of the cyanomethyl group. The final step involves the formation of the benzamide core. Each step requires specific reagents and conditions to ensure high yield and purity.

For example, the bromination step might use bromine or N-bromosuccinimide (NBS) in the presence of a catalyst The nitration step could involve the use of nitric acid and sulfuric acidThe final benzamide formation could involve the reaction of the intermediate with an amine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental compliance. Large-scale production might also involve continuous flow processes to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Scientific Research Applications

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The presence of the nitro group suggests potential activity as an electron-withdrawing group, which can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-3-nitrobenzamide
  • 5-bromo-N-(cyanomethyl)-2-methylbenzamide
  • 5-bromo-N-(cyanomethyl)-3-nitrobenzamide

Uniqueness

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a nitro group and a cyanomethyl group makes it distinct from other similar compounds, potentially offering unique reactivity and applications .

Properties

IUPAC Name

5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c1-6-8(10(15)13-3-2-12)4-7(11)5-9(6)14(16)17/h4-5H,3H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQNXASWAAHQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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